![molecular formula C16H16BrClN2O3S B3666126 N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B3666126.png)
N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide is a complex organic compound that features a sulfonyl group, a bromophenyl group, a chloromethylphenyl group, and a glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a base to form the sulfonamide.
Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide with methylglycine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonyl group.
Coupling reactions: Products include biaryl compounds formed through the coupling of the aryl groups.
Applications De Recherche Scientifique
N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and amide groups can form hydrogen bonds with target proteins, while the aromatic groups can participate in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)glycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-ethylglycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)-N~2~-methylglycinamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile reactivity, while the sulfonyl and glycinamide groups provide opportunities for hydrogen bonding and other interactions.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-11-9-13(18)5-8-15(11)19-16(21)10-20(2)24(22,23)14-6-3-12(17)4-7-14/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYUNRPQWMEWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


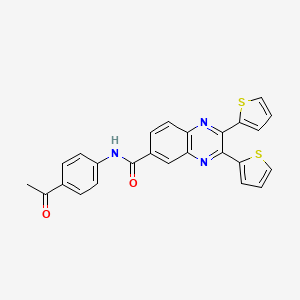
![ethyl 1-{[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3666072.png)
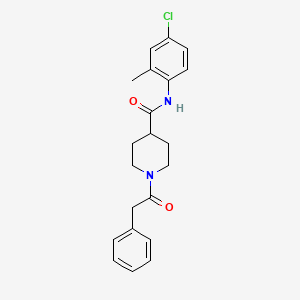

![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3666091.png)

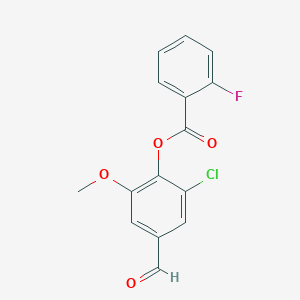
![2-[2-(4-chlorophenoxy)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B3666106.png)
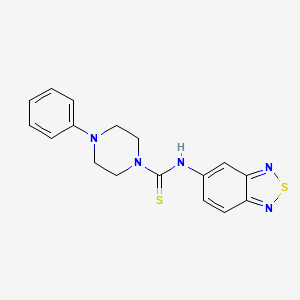
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3666125.png)
![6-(4-iodophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3666132.png)
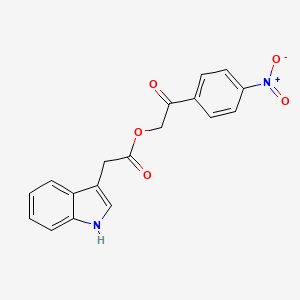
![N-[3-bromo-4-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B3666147.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3666154.png)
